
N-(4-ethoxycyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxycyclohexyl)aniline is an organic compound that belongs to the class of aniline derivatives Aniline derivatives are widely used in various fields due to their versatile chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxycyclohexyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-ethoxycyclohexylamine with aniline under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete conversion. The use of continuous flow reactors can also be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxycyclohexyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (R-X).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated anilines, nitroanilines, alkylated anilines.
Aplicaciones Científicas De Investigación
N-(4-ethoxycyclohexyl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-ethoxycyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions due to the presence of the aniline moiety. It can also interact with biological targets, potentially inhibiting or activating specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexylaniline: Similar structure but lacks the ethoxy group.
N-phenylcyclohexylamine: Similar structure but with a phenyl group instead of an aniline moiety.
4-ethoxyaniline: Similar structure but lacks the cyclohexyl ring.
Uniqueness
N-(4-ethoxycyclohexyl)aniline is unique due to the presence of both the ethoxy group and the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to other aniline derivatives .
Propiedades
Número CAS |
320725-75-5 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-(4-ethoxycyclohexyl)aniline |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
Clave InChI |
JJXJBGARYNBJEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC(CC1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


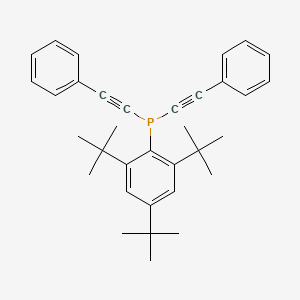
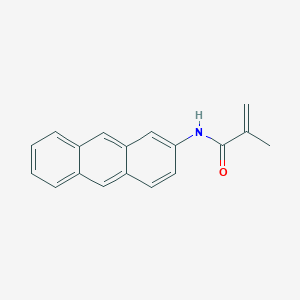
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)

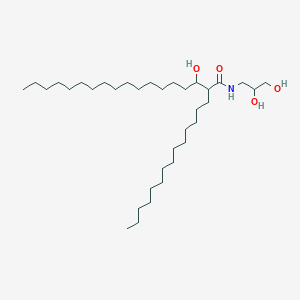
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)
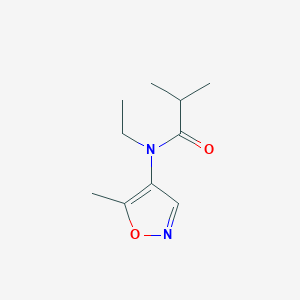
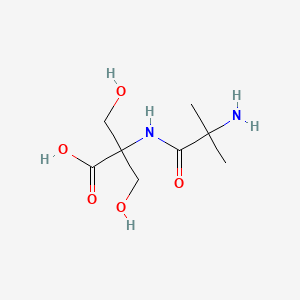
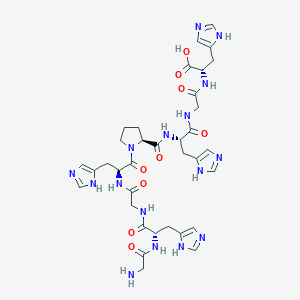
![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
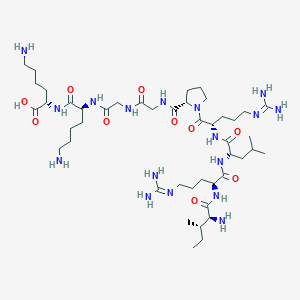
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)
